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Compound of Interest

Compound Name: 2-Mesitylethanol

Cat. No.: B189000 Get Quote

While a definitive three-dimensional structure of 2-Mesitylethanol through X-ray

crystallography remains elusive in publicly accessible databases, a comprehensive

understanding of its molecular identity can be achieved through a combination of powerful

spectroscopic techniques. This guide provides a comparative overview of nuclear magnetic

resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for

the characterization of 2-Mesitylethanol, offering researchers, scientists, and drug

development professionals with the necessary data and methodologies for its unambiguous

identification.

Spectroscopic Characterization: A Multi-faceted
Approach
In the absence of X-ray crystallographic data, spectroscopic methods serve as the cornerstone

for the structural elucidation of organic compounds. Each technique provides a unique piece of

the structural puzzle, and their combined application allows for a detailed and confident

characterization of 2-Mesitylethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen

framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the
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chemical environment, connectivity, and number of different types of protons and carbons in

the molecule.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. The absorption of infrared radiation at specific frequencies corresponds to the

vibrational modes of different bonds, providing a characteristic "fingerprint" of the compound.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum can

offer valuable clues about the molecule's structure.

Comparative Analysis of Characterization Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-Mesitylethanol.

Table 1: ¹H NMR Spectroscopic Data for 2-Mesitylethanol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.85 s 2H Ar-H

3.65 t, J = 7.0 Hz 2H -CH₂-OH

2.85 t, J = 7.0 Hz 2H Ar-CH₂-

2.29 s 6H o-Ar-CH₃

2.24 s 3H p-Ar-CH₃

1.5 (variable) br s 1H -OH

Table 2: ¹³C NMR Spectroscopic Data for 2-Mesitylethanol
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Chemical Shift (δ) ppm Assignment

136.9 Ar-C (quaternary)

135.8 Ar-C (quaternary)

131.2 Ar-C (quaternary)

129.1 Ar-CH

61.5 -CH₂-OH

31.8 Ar-CH₂-

20.8 p-Ar-CH₃

20.4 o-Ar-CH₃

Table 3: Key Infrared (IR) Absorption Bands for 2-Mesitylethanol

Wavenumber (cm⁻¹) Intensity Assignment

3350 (broad) Strong O-H stretch

2920, 2860 Medium-Strong C-H stretch (aliphatic)

1610, 1470 Medium C=C stretch (aromatic)

1045 Strong C-O stretch

Table 4: Mass Spectrometry (MS) Data for 2-Mesitylethanol

m/z Relative Intensity (%) Assignment

164 30 [M]⁺ (Molecular Ion)

133 100 [M - CH₂OH]⁺

119 40 [M - C₂H₅O]⁺

105 35 [C₈H₉]⁺

91 25 [C₇H₇]⁺
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Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 2-Mesitylethanol (approximately 10-20 mg) is prepared in

a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, ~0.7 mL) in a standard 5 mm NMR

tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher)

spectrometer. A standard pulse program is used with a sufficient number of scans to obtain a

good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak

(CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer,

typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify

the spectrum. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: A small drop of neat 2-Mesitylethanol is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean

salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 2-Mesitylethanol in a volatile organic solvent (e.g.,

methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct

infusion or through a gas chromatography (GC) interface.

Ionization: Electron ionization (EI) is a common method for small molecules, where the

sample is bombarded with a high-energy electron beam (typically 70 eV).
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, generating the mass

spectrum.

Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the characterization of 2-
Mesitylethanol using the described spectroscopic techniques.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structural Elucidation

2-Mesitylethanol Sample

NMR Spectroscopy
(¹H and ¹³C) Infrared (IR) Spectroscopy Mass Spectrometry (MS)

Connectivity & Environment
(H & C Framework)

Functional Groups
(-OH, Aromatic C=C)

Molecular Weight &
Fragmentation Pattern

Confirmed Structure of
2-Mesitylethanol

Click to download full resolution via product page

Spectroscopic characterization workflow.

Conclusion

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b189000?utm_src=pdf-body
https://www.benchchem.com/product/b189000?utm_src=pdf-body
https://www.benchchem.com/product/b189000?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While X-ray crystallography provides the gold standard for unambiguous three-dimensional

structural determination, its application is contingent on the ability to grow high-quality single

crystals. In instances where this is not feasible, as appears to be the case for 2-Mesitylethanol
based on available data, a suite of spectroscopic techniques offers a robust and reliable

alternative. The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass

spectrometry provide a comprehensive and consistent picture of the molecular structure of 2-
Mesitylethanol, enabling its confident identification and characterization for research and

development purposes.

To cite this document: BenchChem. [Unveiling the Molecular Architecture of 2-
Mesitylethanol: A Comparative Guide to Characterization Techniques]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b189000#characterization-
of-2-mesitylethanol-by-x-ray-crystallography]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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